
6-Methoxymaackiain
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxymaackiain is a naturally occurring pterocarpan, a type of isoflavonoid, found in various plant species such as Ulex jussiaei and Sophora flavescens . This compound has garnered significant interest due to its diverse biological activities, including antifungal, anti-inflammatory, and neuroprotective properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxymaackiain typically involves the extraction from natural sources followed by purification. One method involves using preparative high-performance liquid chromatography (HPLC) with a water-methanol gradient to isolate the compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary extraction from natural sources. advancements in synthetic organic chemistry may pave the way for more efficient industrial synthesis in the future.
Análisis De Reacciones Químicas
Types of Reactions: 6-Methoxymaackiain undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve catalysts like Lewis acids or bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
6-Methoxymaackiain has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Methoxymaackiain involves several molecular targets and pathways:
Inflammasome Activation: The compound amplifies inflammasome activation, leading to increased production of interleukin-1β (IL-1β) via caspase-1 cleavage.
Neuroprotection: In models of Parkinson’s disease, it modulates the PINK1/Parkin pathway, reducing dopaminergic neuron damage and α-synuclein accumulation.
Comparación Con Compuestos Similares
Maackiain: Another pterocarpan with similar biological activities.
2-Methoxymaackiain: Found in Ulex jussiaei, it shares structural similarities but differs in its methoxy group position.
4-Methoxymaackiain: Also isolated from Ulex species, it has a methoxy group at a different position compared to 6-Methoxymaackiain.
Uniqueness: this compound stands out due to its specific methoxy group position, which influences its biological activity and potential therapeutic applications. Its unique ability to modulate the inflammasome and PINK1/Parkin pathways highlights its potential in treating inflammatory and neurodegenerative diseases .
Propiedades
Fórmula molecular |
C17H14O6 |
|---|---|
Peso molecular |
314.29 g/mol |
Nombre IUPAC |
20-methoxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol |
InChI |
InChI=1S/C17H14O6/c1-19-17-15-10-5-13-14(21-7-20-13)6-12(10)22-16(15)9-3-2-8(18)4-11(9)23-17/h2-6,15-18H,7H2,1H3 |
Clave InChI |
BARRXUGKUYTIQH-UHFFFAOYSA-N |
SMILES canónico |
COC1C2C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



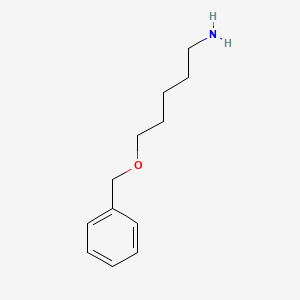

![2-Amino-3-[4-(prop-2-enoxycarbonylamino)phenyl]propanoic acid](/img/structure/B12310205.png)
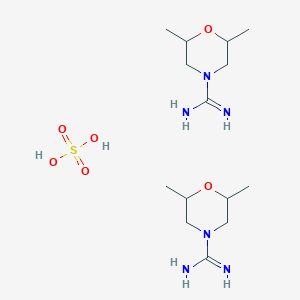
![5,6,7,8-Tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one](/img/structure/B12310209.png)

![1-[(1R)-1-azidoethyl]-2,4-difluorobenzene](/img/structure/B12310216.png)
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-, 4,4-dioxide, (2S,3S,5R)-](/img/structure/B12310220.png)
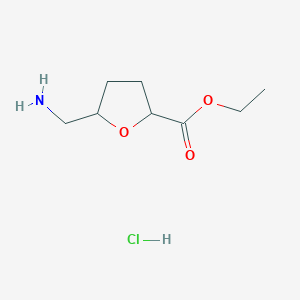
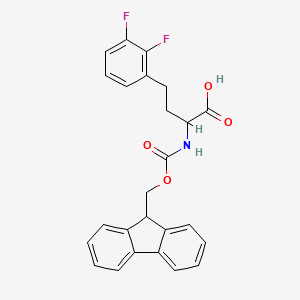

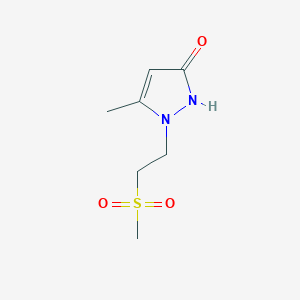
![2-Azabicyclo[4.1.0]heptan-1-ylmethanol hydrochloride, cis](/img/structure/B12310242.png)
